
Stearoylglycerone phosphate
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Overview
Description
Dhap(18:0) belongs to the class of organic compounds known as o-acylglycerone-phosphates. These are glycerone-3-phosphates carrying an acyl substituent at the 1-position. Dhap(18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dhap(18:0) is primarily located in the membrane (predicted from logP). Dhap(18:0) participates in a number of enzymatic reactions. In particular, Dhap(18:0) can be biosynthesized from eicosanoyl-CoA and dihydroxyacetone phosphate through the action of the enzyme dihydroxyacetone phosphate acyltransferase and alkyldihydroxyacetonephosphate synthase. In addition, Dhap(18:0) and octadecanol can be converted into dhap(18:0E) and stearic acid; which is catalyzed by the enzyme dihydroxyacetone phosphate acyltransferase and alkyldihydroxyacetonephosphate synthase. In humans, dhap(18:0) is involved in plasmalogen synthesis pathway.
1-stearoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate. It derives from a dihydroxyacetone. It is a conjugate acid of a 1-stearoylglycerone 3-phosphate(2-).
Scientific Research Applications
Cancer Research Applications
Metabolic Profiling in Hepatocellular Carcinoma
Recent studies have highlighted the significance of stearoylglycerone phosphate in the context of hepatocellular carcinoma (HCC). Research involving tissue metabolomics has shown that specific monoacylglycerols, including this compound, exhibit altered levels in different HCC subtypes. For example, a study analyzed 62 HCC samples and found that the levels of this compound were significantly depressed in certain tumor classes (G1 and G3) compared to others (G2 to G6). This suggests that the metabolism of stearic acid and its derivatives may play a crucial role in tumor progression and could serve as potential biomarkers for HCC classification and prognosis .
Cell Signaling and Apoptosis
In stem cell research, this compound has been implicated in cell survival pathways. A study demonstrated that upregulation of glycerol-3-phosphate acyltransferase-1 (GPAT1), which is influenced by this compound levels, protects mouse embryonic stem cells from hypoxia-induced apoptosis. The modulation of GPAT1 expression through various treatments indicates that this compound could be vital in developing therapeutic strategies for enhancing stem cell viability under stress conditions .
Cosmetic and Pharmaceutical Formulations
Topical Applications
The formulation of cosmetic products utilizing this compound has been explored due to its emulsifying properties. In cosmetic science, phospholipids like this compound are employed to improve the stability and texture of creams and lotions. They serve as effective emulsifiers that enhance the delivery of active ingredients while providing moisturizing benefits to the skin. Studies have shown that formulations containing this compound exhibit improved sensory attributes such as consistency and moisturizing effects .
Experimental Design in Formulation Development
The use of experimental design techniques, such as Box-Behnken design, has been applied to optimize formulations containing this compound. These studies assess the interactions between various raw materials and their effects on product performance. The findings indicate that incorporating this compound can significantly influence rheological parameters and sensory properties, making it an essential ingredient in developing stable and effective cosmetic products .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Stearoylglycerone phosphate in biological samples, and how do they address matrix interference?
Methodological Answer:
- Chromatographic separation (e.g., LC-MS/MS) is preferred for specificity, using deuterated internal standards to correct for ion suppression/enhancement in complex matrices like plasma or tissue homogenates .
- Colorimetric assays (e.g., vanadate-molybdate reagent) require acid hydrolysis to liberate phosphate groups, followed by spectrophotometric quantification at 820 nm. However, this method lacks specificity for this compound due to interference from other phospho-lipids .
- Sample preparation : Include lipid extraction via Folch partitioning (chloroform:methanol) to isolate glycerophospholipids before analysis .
Q. What is the metabolic role of this compound in lipid biosynthesis, and how is its activity experimentally validated?
Methodological Answer:
- This compound is a precursor in ether lipid synthesis. To validate its role, use radiolabeled tracers (e.g., ¹⁴C-stearate) in cell cultures, followed by thin-layer chromatography to track incorporation into downstream lipids like plasmalogens .
- Knockout models (e.g., GNPAT⁻/⁻ mice) combined with lipidomics (LC-MS) can confirm pathway disruptions. Normalization to protein content or phospholipid phosphorus is critical for comparative analysis .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound concentration data across analytical platforms?
Methodological Answer:
- Cross-validation : Compare results from LC-MS (high specificity) with enzymatic assays (e.g., glycerol-3-phosphate acyltransferase activity) to identify platform-specific biases .
- Standardization : Use certified reference materials (CRMs) for lipidomics, ensuring calibration curves span physiological ranges (0.1–50 µM). Report recovery rates for spiked samples to assess accuracy .
- Statistical reconciliation : Apply Bland-Altman analysis to evaluate systematic differences between methods, prioritizing datasets with overlapping confidence intervals .
Q. What experimental strategies optimize the synthesis of high-purity this compound for in vitro studies?
Methodological Answer:
- Enzymatic synthesis : Use recombinant glycerol-3-phosphate acyltransferase (GPAT) with stearoyl-CoA and dihydroxyacetone phosphate (DHAP) under nitrogen to prevent oxidation. Monitor reaction progress via ³¹P-NMR .
- Purification : Employ reverse-phase HPLC (C18 column) with isopropanol/hexane gradients. Purity (>98%) is confirmed by mass spectrometry and absence of unesterified DHAP peaks in NMR .
Q. How do researchers address the instability of this compound in aqueous buffers during kinetic studies?
Methodological Answer:
- Buffer optimization : Use Tris-HCl (pH 7.4) with 0.1% fatty acid-free BSA to stabilize the compound. Avoid phosphate buffers to prevent competitive inhibition in enzymatic assays .
- Time-course controls : Include staggered reaction initiations and quench samples at multiple timepoints with ice-cold chloroform:methanol (2:1) to halt degradation .
Q. What computational models predict the interaction between this compound and lipid-modifying enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of GPAT or AGPS enzymes. Parameterize force fields for the phosphate headgroup and stearoyl tail using lipid-specific charges .
- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36m parameters to assess binding stability. Validate with mutagenesis data (e.g., catalytic site residues) .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting data on this compound’s association with metabolic disorders?
Methodological Answer:
- Stratified analysis : Subgroup patients by comorbidities (e.g., diabetes, NAFLD) to identify confounding factors. Use multivariate regression adjusted for age, BMI, and dietary lipid intake .
- Meta-analysis : Apply random-effects models to aggregate studies, testing heterogeneity via I² statistics. Sensitivity analysis excludes outlier datasets with high risk of pre-analytical lipid degradation .
Q. What protocols ensure reproducibility in this compound quantification across multi-center studies?
Methodological Answer:
- SOP harmonization : Standardize pre-analytical steps (e.g., blood collection in EDTA tubes, immediate freezing at -80°C) and analytical parameters (e.g., LC-MS collision energy, column temperature) .
- Inter-laboratory validation : Distribute aliquots of pooled quality control samples. Accept ≤15% CV for intra-lab precision and ≤25% for inter-lab variability .
Properties
Molecular Formula |
C21H41O7P |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2-oxo-3-phosphonooxypropyl) octadecanoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h2-19H2,1H3,(H2,24,25,26) |
InChI Key |
GTPATKZCXDKGQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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